molecular formula C17H15BrO4 B222452 (2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

Cat. No. B222452
M. Wt: 363.2 g/mol
InChI Key: JEGMIVXFOLGJBY-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid, commonly known as 4-BBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-BBO is not fully understood, but studies suggest that it acts by inhibiting specific enzymes and pathways involved in disease progression. For example, 4-BBO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Additionally, 4-BBO has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-BBO exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. Specifically, 4-BBO has been shown to inhibit the activity of COX-2, reduce the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. Additionally, 4-BBO has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and reduced neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 4-BBO in lab experiments is its ability to selectively inhibit specific enzymes and pathways involved in disease progression. Additionally, 4-BBO has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using 4-BBO in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-BBO. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-BBO and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for 4-BBO to enable its widespread use in scientific research.

Synthesis Methods

The synthesis of 4-BBO is a multi-step process that involves the reaction of 4-bromobenzyl alcohol with 3-methoxyphenylacetic acid, followed by the addition of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-BBO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-BBO exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and pathways involved in these diseases. Additionally, 4-BBO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H15BrO4/c1-21-16-10-12(5-9-17(19)20)4-8-15(16)22-11-13-2-6-14(18)7-3-13/h2-10H,11H2,1H3,(H,19,20)/b9-5+

InChI Key

JEGMIVXFOLGJBY-WEVVVXLNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)Br

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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